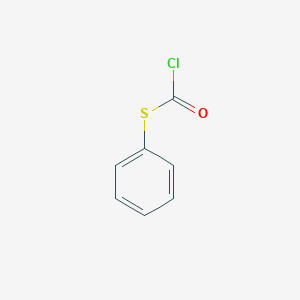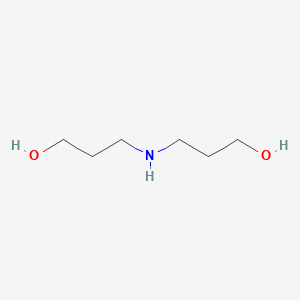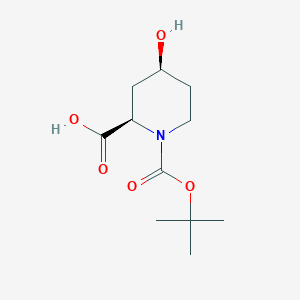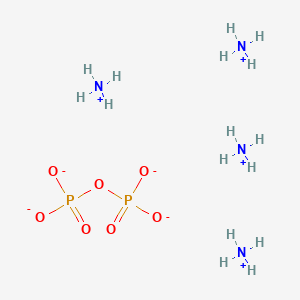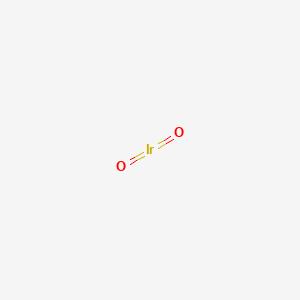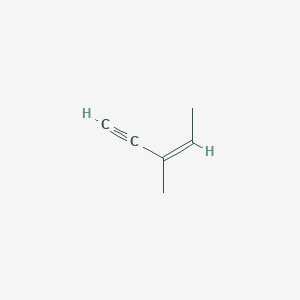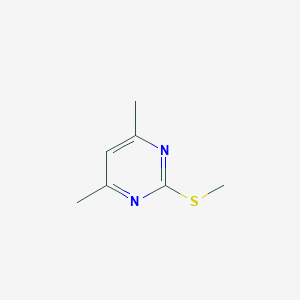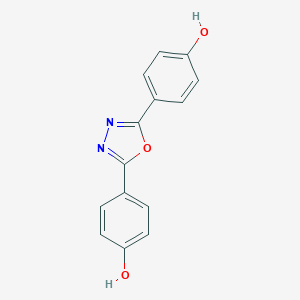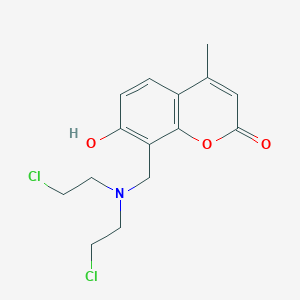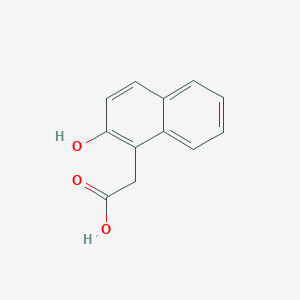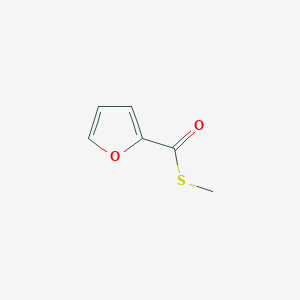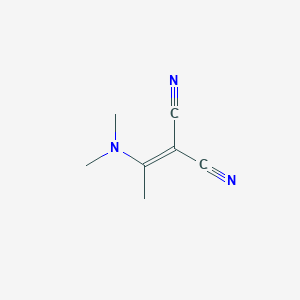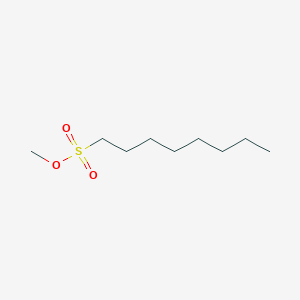
Methyl octanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl octanesulfonate (MOS) is a chemical compound that is widely used in scientific research. It is a sulfonic acid ester that is commonly used as a mutagen in genetic studies. MOS is a colorless liquid that is soluble in water and has a pungent odor.
Mécanisme D'action
Methyl octanesulfonate acts as a mutagen by alkylating DNA. It adds a methyl group to the DNA molecule, which can cause errors in DNA replication and transcription. This can result in mutations and changes in the genetic code.
Effets Biochimiques Et Physiologiques
Methyl octanesulfonate has been shown to have mutagenic effects on a variety of organisms, including bacteria, fungi, and plants. It has also been shown to induce DNA damage and inhibit DNA repair mechanisms. Methyl octanesulfonate has been shown to be toxic to some organisms at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl octanesulfonate is a widely used mutagen in genetic studies due to its effectiveness and low cost. It is relatively easy to use and can induce a high frequency of mutations. However, Methyl octanesulfonate has some limitations. It can be toxic to some organisms at high concentrations, and it can also induce mutations in non-target areas of DNA.
Orientations Futures
There are several future directions for the use of Methyl octanesulfonate in scientific research. One area of research is the study of the effects of Methyl octanesulfonate on human cells and tissues. Another area of research is the development of new mutagens that are more specific and less toxic than Methyl octanesulfonate. Additionally, the use of Methyl octanesulfonate in combination with other mutagens and DNA-damaging agents is an area of interest for future research.
Méthodes De Synthèse
Methyl octanesulfonate can be synthesized by reacting octanesulfonyl chloride with methanol in the presence of a base. The reaction results in the formation of Methyl octanesulfonate and hydrochloric acid. The reaction can be represented as follows:
C8H17SO2Cl + CH3OH → C8H17SO3CH3 + HCl
Applications De Recherche Scientifique
Methyl octanesulfonate is primarily used as a mutagen in genetic studies. It is used to induce mutations in DNA and study the effects of these mutations on organisms. Methyl octanesulfonate is also used in the study of DNA repair mechanisms and the effects of DNA damage.
Propriétés
Numéro CAS |
10307-28-5 |
|---|---|
Nom du produit |
Methyl octanesulfonate |
Formule moléculaire |
C9H20O3S |
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
methyl octane-1-sulfonate |
InChI |
InChI=1S/C9H20O3S/c1-3-4-5-6-7-8-9-13(10,11)12-2/h3-9H2,1-2H3 |
Clé InChI |
LNPONCGOKNIEJA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCS(=O)(=O)OC |
SMILES canonique |
CCCCCCCCS(=O)(=O)OC |
Autres numéros CAS |
10307-28-5 |
Synonymes |
methyl octanesulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




